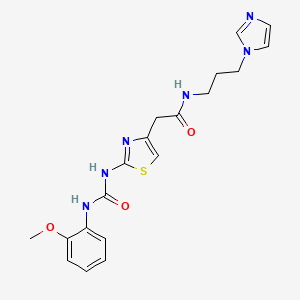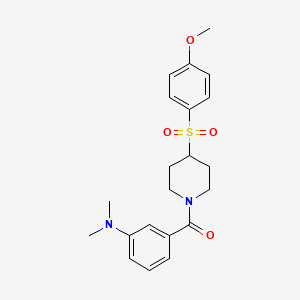
(3-(Dimethylamino)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Dimethylamino)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, also known as DMAPT, is a synthetic compound that has gained attention in scientific research due to its potential as a cancer therapy agent.
Scientific Research Applications
Reactions and Synthesis
- The compound's chemical structure allows for diverse reactions and synthetic applications. For instance, N-Phenylmaltimide reacted with chlorosulfonic acid to yield sulfonyl chlorides, which, when treated with dimethylamine, afford corresponding sulfonamides. This process showcases the compound's reactivity and potential in synthesizing sulfonamide-based molecules (Cremlyn & Nunes, 1987).
Antiestrogenic Activity
- The structure is conducive to modifications that have demonstrated potent antiestrogenic activities, as illustrated by related compounds synthesized through acylation and Grignard reactions, highlighting its relevance in developing therapeutic agents (Jones et al., 1979).
Therapeutic Agent Synthesis
- A linear bi-step approach was utilized to synthesize compounds with the said structure, targeting α-glucosidase enzyme inhibition and displaying considerable inhibitory activity. This emphasizes its potential in drug discovery and development for diseases such as diabetes (Muhammad Athar Abbasi et al., 2019).
Neuroprotective Activities
- Aryloxyethylamine derivatives, structurally similar to the mentioned compound, were synthesized and showed significant neuroprotective effects against glutamate-induced cell death. This indicates potential applications in developing treatments for neurodegenerative disorders (Zhong et al., 2020).
Antimicrobial Activity
- Derivatives of the compound were synthesized and exhibited good antimicrobial activity against various bacterial and fungal strains, suggesting its use in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Molecular Studies
- The compound's structure has been subject to X-ray diffraction studies, revealing its crystalline form and providing insights into its molecular geometry. This knowledge is crucial for understanding its reactivity and potential applications in material science and pharmaceuticals (Naveen et al., 2015).
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-22(2)17-6-4-5-16(15-17)21(24)23-13-11-20(12-14-23)28(25,26)19-9-7-18(27-3)8-10-19/h4-10,15,20H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHTFPSXDJUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

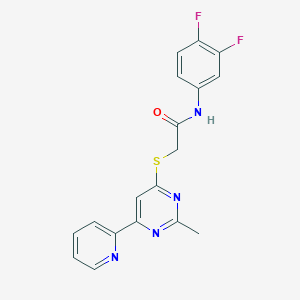
![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)
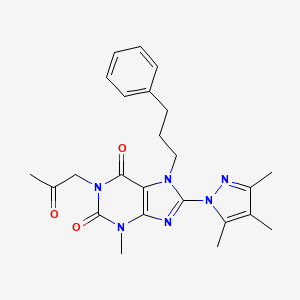
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2825519.png)
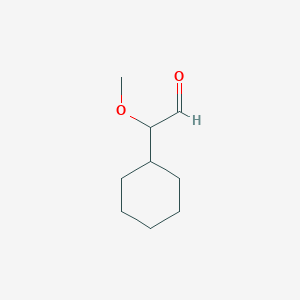

![2-Thia-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2825526.png)
![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![Diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2825535.png)
